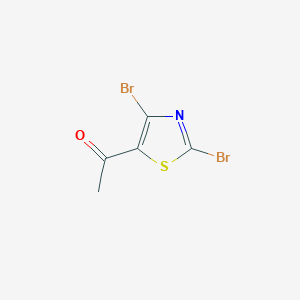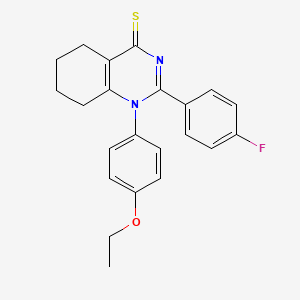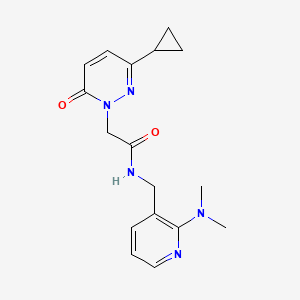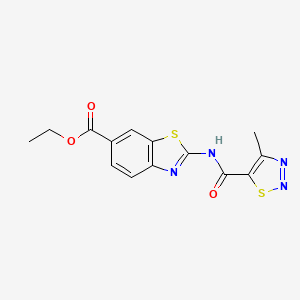![molecular formula C21H22N4OS B2786251 (4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(quinoxalin-2-yl)methanone CAS No. 2034428-95-8](/img/structure/B2786251.png)
(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(quinoxalin-2-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(quinoxalin-2-yl)methanone is a synthetic organic molecule. This compound features a complex structure incorporating a thieno[3,2-c]pyridine ring, a piperidine moiety, and a quinoxaline framework. Such hybrid molecules are of significant interest in medicinal chemistry due to their potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(quinoxalin-2-yl)methanone typically involves multi-step organic reactions:
Formation of the thieno[3,2-c]pyridine core: : This can be achieved via the cyclization of appropriate diene precursors under specific conditions (e.g., using palladium-catalyzed reactions).
Piperidine coupling: : The piperidine ring can be introduced through nucleophilic substitution reactions, where a piperidine derivative reacts with a halogenated thieno[3,2-c]pyridine intermediate.
Quinoxaline incorporation: : Finally, the quinoxaline unit is attached through a condensation reaction involving a suitable quinoxaline precursor and the intermediate containing the piperidine-thieno[3,2-c]pyridine scaffold.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve:
High-efficiency synthesis routes with optimized yields.
Scalable reaction conditions, such as continuous flow reactors.
Use of robust catalysts and green chemistry principles to minimize waste and environmental impact.
化学反应分析
Types of Reactions: This compound can undergo several types of chemical reactions, including:
Oxidation: : Possible at the thieno[3,2-c]pyridine moiety.
Reduction: : Hydrogenation could reduce the double bonds in the heterocyclic rings.
Substitution: : Especially nucleophilic substitutions on the piperidine and quinoxaline rings.
Oxidation: : Mild oxidants like hydrogen peroxide or stronger ones like potassium permanganate.
Reduction: : Catalytic hydrogenation using palladium on carbon.
Substitution: : Nucleophiles such as amines, thiols under basic conditions.
Oxidation: : Possible formation of sulfoxides or sulfones.
Reduction: : Saturated derivatives of the initial compound.
Substitution: : Variety of substituted piperidine or quinoxaline derivatives.
科学研究应用
Chemistry:
Probe for Reaction Mechanisms: : Studying the reactivity of complex heterocyclic compounds.
Building Block for Synthesis: : Utilized as an intermediate in the synthesis of more complex molecules.
Pharmacological Studies: : Potential lead compound for drug discovery, especially targeting central nervous system disorders.
Therapeutic Potential: : Investigated for activities such as anti-inflammatory, antiviral, or anticancer properties.
Specialty Chemicals: : Employed in the development of novel materials or catalysts.
作用机制
The compound exerts its biological effects through interactions with molecular targets, such as enzymes or receptors. The precise mechanism often involves binding to active sites or modulating signaling pathways. For example:
Molecular Targets: : Could include kinases, proteases, or neurotransmitter receptors.
Pathways Involved: : Modulation of pathways like the MAPK/ERK pathway or inhibition of specific enzymes involved in disease processes.
相似化合物的比较
Similar Compounds:
(4-(4-phenylpiperazin-1-yl)quinoline derivatives: : Known for their CNS activity.
Thieno[3,2-c]pyridine derivatives: : Studied for their anti-cancer properties.
Quinoxaline-based compounds: : Investigated for a range of biological activities including antimicrobial and antiviral properties.
Structural Hybrid: : Unique combination of three heterocyclic systems, which might confer a distinct biological profile.
Versatility: : Potential to interact with multiple biological targets due to the diverse functional groups present.
This is a detailed overview of the compound (4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(quinoxalin-2-yl)methanone, covering its synthesis, chemical reactivity, applications, and comparison with similar compounds
属性
IUPAC Name |
[4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-quinoxalin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4OS/c26-21(19-13-22-17-3-1-2-4-18(17)23-19)24-9-5-16(6-10-24)25-11-7-20-15(14-25)8-12-27-20/h1-4,8,12-13,16H,5-7,9-11,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCJOMXIOOFALKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCC3=C(C2)C=CS3)C(=O)C4=NC5=CC=CC=C5N=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-ethylphenyl)-2-[4-oxo-1-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamide](/img/structure/B2786169.png)
![1-[2-hydroxy-2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B2786171.png)
![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pyrazine-2-carboxamide](/img/structure/B2786175.png)
![7-Bromo-2-(4-ethylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2786178.png)

![1-[1-(Prop-2-enoyl)piperidin-4-yl]pyrrolidin-2-one](/img/structure/B2786182.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[[5-(4-methoxyphenyl)-4-(2-propan-2-ylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2786184.png)
![3-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-1-[4-(trifluoromethyl)phenyl]thiourea](/img/structure/B2786186.png)
![N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-ethoxybenzamide](/img/structure/B2786187.png)


![Spiro[bicyclo[3.2.1]octane-8,2'-[1,3]dithiolane]-3-carboxylic acid](/img/structure/B2786191.png)
